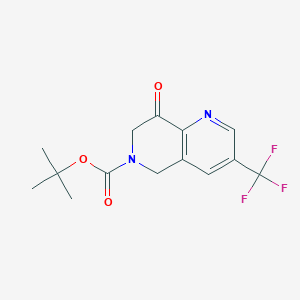

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a naphthyridine derivative characterized by a tert-butyl carbamate group at position 6, a keto (8-oxo) group, and a trifluoromethyl (-CF₃) substituent at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 8-oxo group may contribute to hydrogen bonding interactions in biological systems .

Properties

CAS No. |

1260671-40-6 |

|---|---|

Molecular Formula |

C14H15F3N2O3 |

Molecular Weight |

316.28 g/mol |

IUPAC Name |

tert-butyl 8-oxo-3-(trifluoromethyl)-5,7-dihydro-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C14H15F3N2O3/c1-13(2,3)22-12(21)19-6-8-4-9(14(15,16)17)5-18-11(8)10(20)7-19/h4-5H,6-7H2,1-3H3 |

InChI Key |

DOQDQTBZTULLIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Addition of the Tert-butyl Ester Group: The tert-butyl ester group is added through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a complex organic compound with a unique naphthyridine structure. It features a tert-butyl group, a trifluoromethyl substituent, and a carboxylate functional group. It has potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.

Scientific Research Applications

- Antiviral Properties Research indicates that this compound may possess antiviral properties, particularly against hepatitis B and D viruses. Its structure suggests potential interactions with biological targets involved in viral replication and cell signaling pathways. Studies have shown that compounds with similar structures can inhibit specific enzyme activities critical for viral life cycles.

- Binding Affinity Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often utilize techniques to determine its effectiveness. Preliminary results suggest that it may effectively bind to active sites of specific enzymes involved in viral replication.

- Medicinal Chemistry this compound has potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and properties of analogous compounds:

Physicochemical Properties

- Stability: The tert-butyl carbamate group is acid-labile, requiring careful handling in acidic conditions. The 8-oxo group may participate in keto-enol tautomerism, affecting stability in basic environments .

Biological Activity

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1260671-40-6

- Molecular Formula : C14H15F3N2O3

- Molecular Weight : 316.276 g/mol

The biological activity of tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound exhibits inhibitory effects on several kinases implicated in cancer progression. For instance, it has been shown to inhibit the VEGFR-2 kinase, which plays a critical role in angiogenesis and tumor growth .

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds demonstrate significant antimicrobial properties, which may extend to this compound as well .

- Antitumor Effects : Studies suggest that compounds with similar structures can inhibit cellular proliferation in various cancer cell lines, indicating potential antitumor activity .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine exhibits:

- Antiproliferative Activity : The compound has been tested against several human tumor cell lines, showing promising results in reducing cell viability and proliferation rates .

- Selectivity for Cancer Cells : It has been noted for its selectivity towards cancer cells compared to normal cells, which is crucial for minimizing side effects during treatment .

Case Studies

Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:

- Case Study on Anticancer Activity :

- Antimicrobial Efficacy :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.